![molecular formula C14H22Cl2N2 B2707228 (3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride CAS No. 2241139-24-0](/img/structure/B2707228.png)
(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. The specific structure of this compound suggests that it is a cyclic compound with a pyrrole ring fused to a cyclopentane ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring fused to a cyclopentane ring. The presence of the nitrogen atom in the pyrrole ring makes it a heterocyclic compound .Chemical Reactions Analysis
Pyrroles undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrroles are typically aromatic and have the ability to participate in hydrogen bonding due to the presence of a nitrogen atom .Scientific Research Applications
Novel Synthesis and Properties
Research has led to the development of novel synthesis methods and the exploration of the properties of compounds structurally related to "(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine; dihydrochloride." For example, Mitsumoto and Nitta (2004) explored the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, focusing on their autorecycling oxidation of some amines and alcohols under aerobic and photoirradiation conditions, which suggests potential applications in organic synthesis and possibly in the development of novel oxidation processes (Mitsumoto & Nitta, 2004).
Synthetic Approaches
Further, research into synthetic approaches for related compounds demonstrates the versatility and potential for generating a wide range of structurally complex and biologically relevant entities. Yehia, Polborn, and Müller (2002) described a novel four-component one-pot access to pyrindines and tetrahydroquinolines, showcasing the utility of these methods in efficiently constructing complex nitrogen-containing heterocycles, which could be of interest for developing new materials or pharmaceuticals (Yehia, Polborn, & Müller, 2002).
Potential Applications
The exploration of the synthesis and reactions of related compounds not only advances our understanding of organic chemistry but also opens up possibilities for the development of new drugs, materials, and chemical processes. For instance, the creation of novel pyrrole derivatives, as discussed by Gadzhili, Nadzhafova, and Seşenoğlu (2002), contributes to the pool of biologically active compounds that can be further explored for therapeutic applications (Gadzhili, Nadzhafova, & Seşenoğlu, 2002).
Safety And Hazards
properties
IUPAC Name |
(3aS,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-13-7-6-12-8-9-16(14(12)13)10-11-4-2-1-3-5-11;;/h1-5,12-14H,6-10,15H2;2*1H/t12-,13+,14+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRMFJSTHXWYLJ-BCIMQBNMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CCN2CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CCN2CC3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride |
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